3-(2-Methoxybenzyl)azetidin-3-ol
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Overview
Description
3-(2-Methoxybenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxybenzyl group attached to the azetidine ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic processes can enhance the efficiency of the synthesis, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium metaperiodate to yield dialdehydes.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate
Reduction: Palladium on carbon (Pd/C) in methanol
Substitution: Boronic acids and palladium catalysts for Suzuki-Miyaura cross-coupling
Major Products Formed
Oxidation: Dialdehydes
Reduction: Alcohols
Substitution: Various substituted azetidines
Scientific Research Applications
3-(2-Methoxybenzyl)azetidin-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)azetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to act as a versatile synthon in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones . Its ability to undergo ring-opening and expansion reactions makes it an excellent candidate for the synthesis of functionally enriched heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the methoxybenzyl group.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different reactivity and stability.
Uniqueness
3-(2-Methoxybenzyl)azetidin-3-ol is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
FCCKHSSYWWTKKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CNC2)O |
Origin of Product |
United States |
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